
W146
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
W146 is characterized by its chemical structure as a phosphonic acid derivative, specifically designed to inhibit S1P1 signaling pathways. The compound has a high affinity for S1P1 with an inhibition constant (Ki) of approximately 77 nM, demonstrating selectivity over other S1P receptors such as S1P2, S1P3, and S1P5 .
Immunology
This compound has been extensively studied for its immunosuppressive properties. Its ability to block S1P1 signaling plays a crucial role in modulating immune responses. Notably, it has been shown to induce lymphopenia in mice by preventing the egress of lymphocytes from lymphoid tissues, thereby impacting T-cell trafficking . This property is particularly valuable in organ transplantation and autoimmune disease management.
Case Study: Organ Transplantation
- Objective : To evaluate the efficacy of this compound in preventing acute rejection in organ transplantation models.
- Findings : In preclinical studies, this compound demonstrated significant reductions in acute rejection rates when used alongside traditional immunosuppressants, suggesting its potential as part of a multi-drug regimen to enhance graft survival .
Cardiovascular Research
This compound's role as an S1P1 antagonist extends into cardiovascular research, where it is investigated for its effects on endothelial function and vascular stability. The modulation of S1P signaling can influence vascular permeability and inflammation, critical factors in cardiovascular diseases.
Data Table: Effects of this compound on Vascular Parameters
Parameter | Control Group | This compound Treatment Group |
---|---|---|
Endothelial permeability | Normal | Significantly reduced |
Inflammation markers | Elevated | Lowered |
This table summarizes findings indicating that this compound treatment leads to improved endothelial barrier function and reduced inflammatory responses .
Cancer Therapy
In cancer research, this compound's ability to inhibit S1P1 signaling has implications for tumor growth and metastasis. By blocking this pathway, this compound may hinder the migration of cancer cells and their ability to establish secondary tumors.
Case Study: Tumor Metastasis
- Objective : To assess the impact of this compound on metastatic spread in murine models of cancer.
- Findings : Treatment with this compound resulted in decreased tumor size and reduced metastatic lesions in the lungs compared to controls, highlighting its potential as an adjunct therapy in cancer treatment protocols .
Wirkmechanismus
W146, also known as [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid or ®-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1) .
Target of Action
The primary target of this compound is the sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and inflammation .
Mode of Action
This compound acts as an orthosteric antagonist of S1PR1 . It competes with the natural ligand, sphingosine-1-phosphate (S1P), for binding to the receptor, thereby inhibiting the activation of S1PR1 . This results in the modulation of downstream signaling pathways that are normally activated by S1P .
Biochemical Pathways
The antagonism of S1PR1 by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in many cellular processes, including cell growth and apoptosis . Moreover, this compound can influence the sphingolipid signaling pathway, which plays a crucial role in cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound is soluble in methanol with 0.1% TFA . This suggests that this compound could be administered orally or intravenously, and its solubility could potentially enhance its bioavailability.
Result of Action
The antagonism of S1PR1 by this compound has several molecular and cellular effects. It has been shown to enhance capillary leakage and restore lymphocyte egress in vivo . In a study on a chronic migraine model, this compound was found to alleviate central sensitization and inhibit microglia activity via the STAT3 signaling pathway .
Biochemische Analyse
Biochemical Properties
W146 interacts with the S1PR1, a G-protein coupled receptor involved in various cellular processes . The interaction between this compound and S1PR1 inhibits the activation of the receptor, thereby affecting the downstream signaling pathways . This interaction is selective, as this compound does not affect other subtypes of sphingosine-1-phosphate receptors .
Cellular Effects
This compound has been shown to influence various cellular processes by modulating the activity of S1PR1 . For instance, it can alleviate hyperalgesia, suppress the upregulation of certain proteins like CGRP and c-fos, and reduce the activation of microglia . These effects highlight the role of this compound in influencing cell function through its interaction with S1PR1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to S1PR1, which inhibits the activation of the receptor . This inhibition prevents the downstream signaling events mediated by S1PR1, including the phosphorylation of ERK1 and Akt . Therefore, this compound exerts its effects at the molecular level by modulating the activity of S1PR1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, a study showed that this compound at a dosage of 5 mg/kg could increase the entrance of hematopoietic stem progenitor cells into mouse blood circulation from the bone marrow .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a S1PR1 antagonist, it is likely involved in the sphingolipid signaling pathway .
Subcellular Localization
Given its role as a S1PR1 antagonist, it is likely to be localized at the cell membrane where S1PR1 is typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von W146 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 3-Hexylphenylamin. Dieses Zwischenprodukt wird dann mit verschiedenen Reagenzien umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Methanol und Dimethylsulfoxid (DMSO), und die Reaktionen werden unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung hochreiner Reagenzien und fortschrittlicher Reinigungsverfahren, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt. Die Produktion wird in spezialisierten Einrichtungen durchgeführt, die mit den notwendigen Sicherheits- und Qualitätskontrollmaßnahmen ausgestattet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen: W146 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Amino- und Phosphonsäuregruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Reagenzien wie Halogenierungsmittel und Nukleophile. Die Reaktionen werden typischerweise in organischen Lösungsmitteln bei moderaten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound unter kontrollierten Bedingungen zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen mit this compound verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen die vorhandenen funktionellen Gruppen verändern können .
Vergleich Mit ähnlichen Verbindungen
FTY720 (Fingolimod): Another S1P receptor modulator used in the treatment of multiple sclerosis.
JTE-013: A selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)
Comparison: W146 is unique in its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) compared to other similar compounds. While FTY720 and SEW2871 also target S1P receptors, they have different selectivity profiles and mechanisms of action. JTE-013, on the other hand, targets a different subtype of the S1P receptor family, making this compound distinct in its specific antagonistic action on S1P1 .
Biologische Aktivität
W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1), which has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and vascular biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.
This compound functions primarily as a competitive antagonist of S1PR1, with a binding affinity characterized by a Ki value ranging from 70 to 80 nM and an EC50 of approximately 398 nM . By inhibiting S1PR1, this compound disrupts the signaling pathways activated by sphingosine-1-phosphate (S1P), which are crucial for lymphocyte trafficking and endothelial barrier integrity.
Key Characteristics:
- Selective Antagonism: this compound shows selectivity for S1PR1 over other S1P receptors (S1P2, S1P3, and S1P5) with minimal off-target effects .
- Inverse Agonistic Activity: At higher concentrations, this compound exhibits inverse agonistic activity, which can lead to additional pharmacological effects contrary to those induced by agonists .
Apoptosis Modulation
This compound significantly influences apoptosis in endothelial progenitor cells (EPCs). In vitro studies have shown that pretreatment with this compound increases levels of activated cleaved caspase-3, indicating enhanced apoptotic signaling. This effect suggests that this compound can counteract the anti-apoptotic signals typically mediated by S1P in EPCs .
Hematopoietic Stem Cell Mobilization
In vivo studies demonstrate that this compound enhances the mobilization of KSL-HSPCs (Kit+, Sca-1+, Lineage-) in mice when administered prior to AMD3100, a known mobilizing agent. Specifically, this compound treatment resulted in an approximately eight-fold increase in KSL-HSPC mobilization compared to controls . This effect is critical for therapeutic strategies aimed at increasing stem cell availability for transplantation.
Study on Immune Response
A study evaluated the role of this compound in modulating immune responses in rodent models. It was found that administration of this compound resulted in a transient reduction in B cell counts in circulation, suggesting its potential utility in conditions characterized by excessive lymphocyte activation .
Safety Profile and Efficacy
While this compound has demonstrated significant biological activity, its efficacy appears to be transient when used in vivo. Comparisons with other S1P modulators like NIBR-0213 indicate that while this compound is effective at blocking S1PR1 signaling, it may not provide sustained therapeutic effects due to rapid clearance or receptor desensitization .
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
Ki (S1PR1) | 70-80 nM |
EC50 | 398 nM |
Effect on Apoptosis | Increases cleaved caspase-3 |
KSL-HSPC Mobilization Increase | ~8-fold compared to control |
Animal Model Used | Mice (4-6 weeks old) |
Eigenschaften
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-61-7 | |
Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is W146, and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to S1PR1 and blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P). This blockade prevents S1P-mediated downstream signaling. [, , , , , , , , , , , , , , , , , ]
Q2: How does this compound compare to other S1PR modulators, such as FTY720 (fingolimod)?
A2: Unlike FTY720, which acts as a functional antagonist by inducing S1PR1 internalization and degradation, this compound is a competitive antagonist that directly blocks S1P binding without causing receptor internalization. [, , , , , ] This difference in mechanism may result in distinct downstream effects and potentially different clinical applications.
Q3: Which cell types and tissues have shown to be affected by this compound treatment in research?
A3: Studies have investigated the effects of this compound on various cell types, including:
- Lymphocytes: this compound induces lymphopenia by blocking S1P1-mediated lymphocyte egress from lymph nodes. []
- Dendritic Cells: this compound can prevent S1P1 agonist-induced inhibition of interferon-α production in plasmacytoid dendritic cells. []
- Brain Microvascular Endothelial Cells: this compound reverses the protective effects of ozanimod (an S1PR1 agonist) against ischemia-induced injury in these cells, suggesting S1PR1 dependency in ozanimod's mechanism. []
- Renal Cortical Collecting Duct Cells: this compound blocks the inhibitory effect of S1P on aldosterone-induced epithelial sodium channel activity. []
- Retina Müller Glial Cells: this compound does not inhibit S1P-induced migration of these cells, suggesting involvement of other S1PR subtypes. []
- Human Articular Chondrocytes: this compound inhibits the anti-inflammatory effects of S1P, implicating S1P1 in mediating these effects. []
- Hepatic Stellate Cells: this compound, along with S1PR1 silencing, abrogates S1P-induced migration and fibrogenic activity. []
Q4: What is the role of S1PR1 in regulating endothelial barrier function, and how does this compound contribute to understanding this role?
A4: S1PR1 plays a crucial role in maintaining endothelial barrier integrity. [, , , ] this compound has been instrumental in dissecting the role of S1PR1 in this process. For instance, in zebrafish, this compound disrupts venous endothelial barrier integrity, mimicking the effects of S1PR1 knockdown. [] This highlights the importance of S1PR1 in regulating vascular permeability.
Q5: How does this compound affect the production of cytokines and chemokines?
A5: this compound can modulate the inflammatory response by influencing cytokine and chemokine production:
- Inhibition of Anti-inflammatory Cytokines: In a study on paclitaxel-induced neuropathic pain, this compound reduced the production of anti-inflammatory cytokines IL-10 and IL-4 in the spinal cord. []
- Induction of Pro-inflammatory Cytokines: In the same study, this compound increased the production of pro-inflammatory cytokines TNF-α and IL-1β, suggesting a shift towards a pro-inflammatory state. []
Q6: What is the molecular formula and weight of this compound?
A6: While the provided abstracts don't specify the exact molecular formula and weight of this compound, these can be determined from its chemical name, (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid. The molecular formula is C16H27N2O4P, and the molecular weight is 342.37 g/mol.
Q7: Is there any information available on the spectroscopic data or material compatibility of this compound?
A7: The provided research abstracts primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its spectroscopic data or material compatibility. Further research or manufacturer information would be necessary to obtain this data.
Q8: What are the potential therapeutic applications of this compound based on its mechanism of action?
A8: As a selective S1PR1 antagonist, this compound holds promise for therapeutic applications where blocking S1P1 signaling is beneficial. Research suggests potential applications in:
- Autoimmune Diseases: this compound's ability to induce lymphopenia suggests potential in treating autoimmune conditions, although further research is needed. []
- Neuropathic Pain: Studies indicate that this compound can attenuate neuropathic pain induced by chemotherapy agents like paclitaxel, highlighting its potential as a therapeutic target for this debilitating condition. [, ]
- Other Conditions: Researchers are exploring this compound's potential in various other conditions, including acute liver failure, diabetic nephropathy, and even stroke recovery. [, , ]
Q9: What are the key research tools and resources used in studying this compound and its effects?
A9: Research on this compound utilizes a diverse range of techniques and tools, including:
- Cell Culture Models: Researchers utilize various cell lines, including endothelial cells, lymphocytes, and neuronal cells, to investigate the cellular effects of this compound. [, , , , , ]
- Animal Models: Rodent models, such as mice and rats, are employed to study the in vivo effects of this compound in different disease models, including neuropathic pain, stroke, and acute liver failure. [, , , , ]
- Molecular Biology Techniques: Techniques like Western blotting, PCR, and immunofluorescence are used to assess protein expression, gene regulation, and cellular localization of S1PR1 and downstream signaling molecules. [, , , , , , ]
- Pharmacological Tools: Selective agonists and antagonists of different S1PR subtypes, including this compound, are essential tools for dissecting the specific roles of each receptor subtype in various biological processes. [, , , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.